N,N,N',N'-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is a complex organic compound with a unique structure that includes fluorene and dioxaborolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine typically involves multiple steps. One common approach is to start with the fluorene core and introduce the dioxaborolane groups through borylation reactions. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be utilized in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine involves its interaction with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with certain biomolecules, which can modulate their activity. Additionally, the fluorene core can participate in π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound shares structural similarities but lacks the fluorene and dioxaborolane groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having dioxaborolane groups but differs in the core structure.
Uniqueness
N,N,N’,N’-Tetraethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-dihexanamine is unique due to its combination of fluorene and dioxaborolane groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
Molecular Formula |
C45H74B2N2O4 |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
6-[9-[6-(diethylamino)hexyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-diethylhexan-1-amine |
InChI |
InChI=1S/C45H74B2N2O4/c1-13-48(14-2)31-23-19-17-21-29-45(30-22-18-20-24-32-49(15-3)16-4)39-33-35(46-50-41(5,6)42(7,8)51-46)25-27-37(39)38-28-26-36(34-40(38)45)47-52-43(9,10)44(11,12)53-47/h25-28,33-34H,13-24,29-32H2,1-12H3 |
InChI Key |
NLUVVRACWXXQSK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCN(CC)CC)CCCCCCN(CC)CC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.